molecular formula C9H8N2O2 B185405 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 129912-22-7

2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No. B185405
M. Wt: 176.17 g/mol
InChI Key: NBYAZKTYJOAYDZ-UHFFFAOYSA-N
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Description

“2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic strategy of imidazo[1,2-a]pyridine hybrids involves one-pot reaction of the precursor with aldehydes, malononitrile, and/or ethyl cyanoacetate . 2-Methylimidazo[1,2-a]pyridine can be formed by reacting 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide .


Molecular Structure Analysis

The molecular structure of “2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid” is characterized by a fused nitrogen-bridged heterocyclic compound . The structure of the compound can be confirmed by X-ray structural analysis .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine can further react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeds with a substitution of hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .

Scientific Research Applications

  • Anti-inflammatory and Analgesic Activity :

    • A series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids showed potential in anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).
    • Similarly, 2-phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acid derivatives were synthesized and found to have significant anti-inflammatory and analgesic properties, with one compound, in particular, showing the most activity (Di Chiacchio et al., 1998).
  • Synthesis Techniques :

    • Novel methods for synthesizing methylimidazo[1,2-a]pyridines were developed, using aqueous synthesis without deliberate addition of catalysts and silver-catalyzed aminooxygenation (Mohan et al., 2013).
  • Antimycobacterial Activities :

    • New thiazolidines and spirothiazolidines derived from hydrazones of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide were synthesized and tested for antimycobacterial activities, although none showed significant in vitro antituberculous activity at tested concentrations (Kasimogullari & Cesur, 2004).
  • Cytotoxic Activity in Cancer Research :

    • A study on 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidines derivatives showed that certain compounds in this series have cytotoxic activity and can be effective CDK inhibitors, which are relevant in cancer research (Vilchis-Reyes et al., 2010).
  • Ionic Liquid Synthesis :

    • 3-Aminoimidazo[1,2-a]pyridines were synthesized in good yields using the ionic liquid 1-butyl-3-methylimidazolium bromide, demonstrating an efficient and environmentally friendly approach (Shaabani et al., 2006).

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes has been a focus in the past decade . The future direction in this field could involve the development of more eco-friendly synthesis methods and the exploration of new bioactive properties.

properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-4-11-5-7(9(12)13)2-3-8(11)10-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYAZKTYJOAYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid

Synthesis routes and methods

Procedure details

A mixture of methyl 6-aminonicotinate (510 mg), chloroacetone (620 mg) and ethanol (10 ml) was refluxed for 10 hours. After the solvent was removed, ethanol (5 ml) and water (5 ml) was added to the residue. To the solution containing methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate was added sodium hydroxide (536 mg) and the mixture was stirred for 1 hour at ambient temperature. Ethanol was evaporated and the resulting crystal was collected. A suspension of the obtained crystal in water (3 ml) was adjusted to pH 3.5 with hydrochloric acid, and the residual crystal was collected and dried to give 2-methylimidazo[1,2-a]pyridine-6-carboxylic acid (0.42 g).
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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